molecular formula C17H14ClN3O3 B2639394 2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide CAS No. 866237-79-8

2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide

Cat. No. B2639394
CAS RN: 866237-79-8
M. Wt: 343.77
InChI Key: NQXSQGOEZZCJMY-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as CPOX and is known for its unique structure and properties.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Siddiqui et al. (2014) detailed the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their potent antibacterial properties against various bacterial strains. This research suggests the potential of oxadiazole derivatives in developing new antibacterial agents (Siddiqui et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Further investigation into 1,3,4-oxadiazole derivatives, as reported by Gul et al. (2017), emphasizes their antimicrobial efficacy. This study synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, showing significant activity against selected microbial species (Gul et al., 2017). Additionally, Basra et al. (2019) reported on the anti-inflammatory and anti-thrombotic effects of certain 1,3,4-oxadiazole derivatives in rats, showcasing their pharmacological potential beyond antimicrobial applications (Basra et al., 2019).

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-5-7-12(8-6-11)16-17(21-24-20-16)19-15(22)10-23-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXSQGOEZZCJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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